Product packaging for (r)-Methyl 2-fluoropropionate(Cat. No.:CAS No. 146805-74-5)

(r)-Methyl 2-fluoropropionate

Cat. No.: B174459
CAS No.: 146805-74-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
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Description

(R)-Methyl 2-fluoropropionate is a chiral fluorinated ester that serves as a versatile building block in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a precursor for more complex molecules, particularly in the development of Positron Emission Tomography (PET) radiotracers. Scientific studies have demonstrated its use in the synthesis of 2-18F-fluoropropionic acid (18F-FPA), a PET imaging agent that shows promising potential for the detection and therapy monitoring of prostate cancer due to its ability to delineate tumors with high tumor-to-background ratios . The chiral (R)-enantiomer is especially significant for creating stereochemically defined compounds, which is critical in medicinal chemistry for probing biological mechanisms and developing targeted therapies. This compound is for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FO2 B174459 (r)-Methyl 2-fluoropropionate CAS No. 146805-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447925
Record name (r)-methyl 2-fluoropropionate
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Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146805-74-5, 2366-56-5
Record name Methyl (2R)-2-fluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146805-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-methyl 2-fluoropropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Enantiopure R Methyl 2 Fluoropropionate

Stereoselective Fluorination Approaches

Stereoselective fluorination introduces a fluorine atom into a molecule with a high degree of stereochemical control, which is critical for producing compounds with specific biological activities. numberanalytics.com This is particularly important for (R)-methyl 2-fluoropropionate, where the stereochemistry at the second carbon is crucial. evitachem.com

Nucleophilic Fluorination of Activated Precursors

Nucleophilic fluorination involves the introduction of a fluorine atom using a nucleophilic fluorine source. numberanalytics.com This method often relies on the displacement of a leaving group from a chiral precursor.

A primary method for synthesizing enantiomerically pure this compound involves the nucleophilic substitution of (S)-2-sulfonyloxycarboxylic esters with potassium fluoride (B91410) (KF). In this reaction, the sulfonyloxy group (such as mesyloxy or tosyloxy) acts as an excellent leaving group. The reaction of methyl (S)-2-mesyloxypropionate with KF in a suitable solvent like formamide (B127407) is a known route. google.com The effectiveness of KF can be enhanced through methods like spray-drying, which increases its surface area and reactivity. researchgate.net The use of phase transfer catalysts or crown ethers can also improve the solubility and reactivity of KF in aprotic solvents. researchgate.net This method is advantageous for its potential to yield the (R)-enantiomer with high enantiomeric excess (>98% ee).

A described process involves adding a heated solution of potassium fluoride in formamide to the (S)-2-sulfonyloxycarboxylic ester. google.com However, an improved method suggests initially charging the sulfonyloxy ester and then adding the mixture of an alkali metal fluoride and a carboxamide-containing solvent at an elevated temperature (e.g., 70-85°C) and reduced pressure. google.com

Table 1: Potassium Fluoride Mediated Fluorination

PrecursorFluorinating AgentSolventProductEnantiomeric Excess (ee)
Methyl (S)-2-mesyloxypropionatePotassium Fluoride (KF)FormamideThis compound>98%

Tetrafluoroethyldimethylamine (TFEDMA) has emerged as a key reagent for the direct, one-step stereoselective fluorination of lactic acid esters to produce 2-fluoropropionates. google.comgoogle.com This approach offers high yields (70-85%) and excellent enantiomeric excess (96-97% ee) under mild reaction conditions. google.comgoogleapis.com The reaction typically involves the slow, dropwise addition of TFEDMA to the lactic acid ester, such as (S)-(-)-methyl lactate (B86563), while maintaining a low temperature (below 30°C). google.comgoogle.com The mixture is then stirred at room temperature for several hours. google.comgoogle.com

The process is highly enantioselective, proceeding with inversion of configuration. googleapis.com For instance, the reaction of (S)-(-)-methyl lactate with TFEDMA yields this compound. google.comgoogle.com This high degree of enantioselectivity was surprising, as previous reports on the fluorination of other chiral alcohols with similar reagents showed significantly lower enantiomeric excess. google.comgoogleapis.comgoogleapis.com The reaction can be performed without a solvent or in the presence of an inert diluent like dichloromethane. google.comgoogle.comgoogleapis.com

Table 2: TFEDMA-Mediated Fluorination of (S)-(-)-Methyl Lactate

ReactantReagentConditionsProductYieldEnantiomeric Excess (ee)
(S)-(-)-methyl lactateTFEDMARoom temperature, 12 hoursThis compound83% google.com96% google.com

The nucleophilic fluorination of activated precursors, such as sulfonyloxy esters, with fluoride ions proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org This mechanism involves a backside attack by the nucleophile (fluoride ion) on the carbon atom bearing the leaving group. organic-chemistry.orgchemistrysteps.com The simultaneous bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group, leads to a predictable inversion of the stereochemical configuration at the chiral center. organic-chemistry.orgchemistrysteps.comcas.cn

Therefore, starting with an (S)-configured precursor, like methyl (S)-2-mesyloxypropionate, results in the formation of the (R)-configured product, this compound. This stereospecificity is a key advantage of the SN2 reaction for the synthesis of enantiomerically pure compounds. chemistrysteps.com The reaction is typically favored by polar aprotic solvents, which solvate the cation of the fluoride salt but not the fluoride anion itself, thus enhancing its nucleophilicity. organic-chemistry.org

Direct Fluorination of Lactic Acid Derivatives

Direct fluorination of lactic acid derivatives offers a more streamlined approach to synthesizing this compound. As discussed previously, the use of TFEDMA allows for a one-step conversion of methyl lactate to methyl 2-fluoropropionate with high yield and enantioselectivity. google.comgoogle.comgoogleapis.com This method avoids the need to first convert the hydroxyl group into a sulfonyloxy leaving group, thereby reducing the number of synthetic steps. google.com

Other fluorinating agents like diethylaminosulfur trifluoride (DAST) can also directly replace the hydroxyl group in hydroxypropionates with fluorine. google.comgoogleapis.com However, these reagents are often expensive and can have hazardous decomposition potential, making them less suitable for large-scale production. google.comgoogleapis.com The development of methods like the TFEDMA process represents a significant advancement in the efficient and stereoselective synthesis of chiral 2-fluoropropionates. google.comgoogleapis.com

Enantioselective Resolution Techniques

Enantioselective resolution is a process used to separate a racemic mixture into its individual enantiomers. While direct asymmetric synthesis is often preferred, resolution techniques can also be employed to obtain enantiopure this compound.

One established method is the enzymatic resolution of racemic mixtures. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, lipases can be used for the enantioselective hydrolysis of racemic 2-fluoropropionate esters. mdpi.com While effective, enzymatic methods may require additional purification steps to achieve high enantiomeric excess and can be less scalable than certain asymmetric synthesis routes. mdpi.com Another approach involves the use of chiral auxiliaries, though this also often necessitates further purification.

Kinetic resolution through enantioselective esterification is another viable strategy. This involves reacting a racemic acid with an achiral alcohol in the presence of a chiral catalyst. The catalyst accelerates the reaction of one enantiomer over the other, allowing for the separation of the unreacted acid and the newly formed ester, both in enantiomerically enriched forms. mdpi.com

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture, leveraging the inherent stereoselectivity of enzymes. catalysis.blog This method is particularly effective for producing enantiomerically pure compounds, which is critical in industries like pharmaceuticals where enantiomers can have vastly different biological activities. catalysis.blog The process typically involves an enzyme reacting preferentially with one enantiomer, leaving the other unreacted and thus allowing for their separation. catalysis.blog

For the synthesis of chiral 2-fluoropropionates, lipase-catalyzed hydrolysis of racemic esters is a well-documented approach. Lipases from various sources, including Candida rugosa, Candida antartica B, and Carica papaya, have been successfully employed for the hydrolytic resolution of racemic methyl 2-fluoro-2-arylpropionates. researchgate.net In these resolutions, which are often conducted in a medium like water-saturated isooctane, papaya lipase (B570770) has demonstrated excellent to good enantioselectivity. researchgate.net The enzymatic hydrolysis of racemic fluorinated arylcarboxylic acid esters often results in the formation of (S)-carboxylic acids, leaving the unreacted (R)-esters in high enantiomeric purity. mdpi.com Similarly, the resolution of racemic 2-chloro-3,3,3-trifluoropropanoic acid esters with Candida rugosa lipase has been shown to be (S)-selective. researchgate.net

Research has demonstrated the efficacy of different enzymes in these resolution processes. The following table summarizes key findings from studies on the enzymatic resolution of fluorinated propionate (B1217596) derivatives.

Enzyme (Biocatalyst)SubstrateMethodSelective Product / OutcomeReference
Papaya Lipase(R,S)-2-fluoronaproxen methyl esterHydrolytic resolutionExcellent to good enantioselectivity researchgate.net
Amano PS LipaseFluorinated aromatic compoundsHydrolysisExcellent selectivity and good yields mdpi.com
Candida Cylindracea LipaseDiethyl 2-fluoromalonateAsymmetric hydrolysisChiral fluoromalonate monoesters in excellent yield and enantiopurity. worktribe.com
Candida rugosa Lipase(R,S)-methyl 2-fluoro-2-arylpropionatesHydrolysisFormation of 2-hydroxy-2-arylpropionic acid as a byproduct. researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org This method is highly valued for its versatility and the ability to produce diastereomers that are easily separated. wikipedia.org

A notable application in the synthesis of α-fluoro compounds is the asymmetric zwitterionic aza-Claisen rearrangement. beilstein-journals.org In this approach, a homochiral pyrrolidine (B122466) auxiliary can be used to achieve high levels of stereocontrol. For instance, the reaction of 2-fluoropropionyl chloride with (S)-N-allyl-2-(methoxymethyl)pyrrolidine, a chiral auxiliary, in the presence of a Lewis acid like Ytterbium triflate (Yb(OTf)₃), produces α-fluoroamides with exceptionally high diastereoselectivity (up to 99% de). beilstein-journals.org The high degree of stereocontrol is attributed to the specific transition state enforced by the chiral auxiliary. beilstein-journals.org

Chiral AuxiliaryReactantsKey ReagentDiastereomeric Excess (de)Reference
(R)-N-allyl-2-(diphenylmethyl)pyrrolidine2-fluoropropionyl chlorideYb(OTf)₃Moderate (3:1 ratio of diastereoisomers) beilstein-journals.org
(S)-N-allyl-2-(methoxymethyl)pyrrolidine2-fluoropropionyl chlorideYb(OTf)₃99% beilstein-journals.org

Kinetic Resolution Strategies for Chiral Carboxylic Acid Precursors

Kinetic resolution is a cornerstone technique for obtaining enantiomerically pure compounds, including the chiral carboxylic acid precursors to this compound. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent.

A highly effective non-enzymatic kinetic resolution for racemic 2-aryl-2-fluoropropanoic acids has been developed. mdpi.comnih.gov This method employs a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in conjunction with pivalic anhydride (B1165640) as a coupling agent and an achiral nucleophile like bis(α-naphthyl)methanol. mdpi.comnih.gov The process facilitates an enantioselective esterification, yielding optically active esters and leaving the unreacted carboxylic acid with high enantiomeric excess. mdpi.com This strategy is significant as it provides a practical route to chiral α-fluorinated compounds that contain quaternary carbon centers. mdpi.comnih.gov The selectivity of the reaction can be influenced by substituents on the aryl ring of the carboxylic acid precursor. mdpi.com

The table below presents data from the kinetic resolution of various 2-aryl-2-fluoropropanoic acids using this methodology.

Substrate (Racemic 2-aryl-2-fluoropropanoic acid)Yield of Ester (%)Enantiomeric Excess (ee) of Ester (%)Selectivity Factor (s)Reference
2-fluoro-2-phenylpropanoic acid439039 mdpi.com
2-(p-chlorophenyl)-2-fluoropropanoic acid419357 mdpi.com
2-(m-chlorophenyl)-2-fluoropropanoic acid429252 mdpi.com
2-(o-bromophenyl)-2-fluoropropanoic acid439158 mdpi.com
2-fluoroibuprofen408831 mdpi.com

Esterification-Based Syntheses

Esterification represents a direct and fundamental approach to synthesizing esters like this compound from their corresponding carboxylic acids.

Acid-Catalyzed Esterification of (R)-2-Fluoropropionic Acid with Methanol (B129727)

The Fischer esterification is a classic and common method for producing this compound. evitachem.com This reaction involves treating (R)-2-Fluoropropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). evitachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com The reaction is generally conducted under reflux conditions to achieve complete conversion and high yields of the desired product. evitachem.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the protonated ester, which is then deprotonated to yield the final ester product. masterorganicchemistry.com

Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires methodologies that are efficient, scalable, and cost-effective.

Application of Continuous Flow Reactors for Enhanced Efficiency and Yield

For the industrial-scale production of this compound, continuous flow reactors are increasingly employed to improve both efficiency and yield. evitachem.comvulcanchem.com Unlike traditional batch processing, flow chemistry offers superior control over reaction parameters such as temperature and pressure, leading to better process control and safety. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, which can significantly enhance reaction rates and selectivity. This technology allows for streamlined production, where purification steps like distillation or crystallization can be integrated to achieve the desired high purity levels. evitachem.com The use of continuous flow systems is a key strategy in the process optimization for manufacturing chiral fluoroesters on a large scale. vulcanchem.com

Optimization of Purification Processes for Desired Enantiomeric Purity

Achieving high enantiomeric purity is a critical aspect of synthesizing this compound, particularly for its applications in pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Standard purification techniques such as distillation and crystallization are often employed to isolate the final product. However, to attain the requisite high levels of enantiomeric excess (ee), typically greater than 98%, optimization of these and other specialized purification methods is essential.

The primary method for confirming the enantiomeric purity of this compound is through chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based columns are frequently utilized for this analytical separation. The optimization of the purification process is intrinsically linked to the synthetic route employed. For instance, while some enantioselective syntheses can yield high initial ee, other routes, such as those involving enzymatic resolution of racemic mixtures, may necessitate more rigorous downstream purification to achieve the desired optical purity.

Advanced purification strategies may involve preparative chiral HPLC, which, while effective, can be costly and challenging to scale up for industrial production. Therefore, process optimization often focuses on refining crystallization techniques. This can include the careful selection of solvents, precise control of temperature gradients, and seeding with pure (R)-enantiomer crystals to induce selective crystallization. In some instances, derivatization of the crude product to form diastereomers, followed by separation using standard chromatography or crystallization and subsequent removal of the chiral auxiliary, can be an effective, albeit multi-step, approach.

Research into related fluorinated compounds has highlighted the importance of the purification of key intermediates. For example, in the synthesis of certain radiolabeled tracers, HPLC purification of fluorinated precursors was found to be crucial for achieving the best results in terms of radiochemical purity and yield. rsc.org This underscores the principle that purity optimization should be considered at multiple stages of the synthesis, not just for the final product.

Table 1: Comparison of Purification Techniques for Enantiomeric Enrichment

Purification MethodPrinciple of SeparationTypical Enantiomeric Excess (ee) AchievedKey Optimization Parameters
Fractional Distillation Difference in boiling points of enantiomers (often minimal)Low to ModerateHigh-efficiency distillation column, precise temperature and pressure control.
Diastereomeric Crystallization Formation of diastereomers with a chiral resolving agent, which have different solubilities.High (>98%)Choice of resolving agent, solvent system, crystallization temperature.
Enzymatic Resolution Enantioselective enzymatic reaction on a racemic mixture, followed by separation.High (>98%)Enzyme selection, pH, temperature, reaction time, subsequent separation of product and unreacted enantiomer.
Preparative Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Very High (>99.5%)Chiral column selection, mobile phase composition, flow rate, temperature.

Strategies for Waste Minimization and Raw Material Recovery

In alignment with the principles of green chemistry and the circular economy, modern synthetic strategies for this compound increasingly focus on waste minimization and efficient use of resources. beeindia.gov.inpurkh.com The goal is to develop processes that are not only economically viable but also environmentally sustainable by reducing waste at its source, recycling materials, and recovering valuable by-products. beeindia.gov.innih.gov

A primary strategy for waste reduction is process optimization . This involves maximizing the yield of the desired (R)-enantiomer, which directly reduces the amount of raw material converted into waste. purkh.com Key aspects of process optimization include the use of highly selective catalysts to minimize side product formation and the fine-tuning of reaction conditions such as temperature, pressure, and reaction time. purkh.com The transition from traditional batch processing to continuous flow manufacturing can also significantly enhance efficiency, reduce waste generation, and improve safety and control. purkh.com

Furthermore, input material change represents a proactive approach to waste minimization. beeindia.gov.in This could involve replacing hazardous reagents with greener alternatives. For example, developing catalytic methods to replace stoichiometric reagents reduces the generation of inorganic salt waste. In the context of producing this compound, this might involve moving away from methods that require harsh fluorinating agents or produce significant amounts of by-products.

The adoption of a circular economy framework encourages viewing waste streams not as refuse but as potential resources. nih.gov For instance, by-products from one reaction step could potentially be used as a raw material for another chemical process, either within the same facility or by another industry. beeindia.gov.in

Table 2: Waste Minimization and Raw Material Recovery Strategies

StrategyDescriptionApplication in this compound Synthesis
Process Intensification Using continuous flow reactors instead of batch reactors to improve efficiency and reduce by-products. purkh.comImplementation of a continuous flow system for the fluorination or esterification step can lead to better temperature control, reduced reaction volume, and higher yields.
Catalyst Optimization Maximizing the yield and selectivity of the desired product through improved catalysts. purkh.comDevelopment of more efficient and recyclable catalysts for asymmetric synthesis to increase the enantiomeric excess and reduce catalyst loading.
Solvent Recycling Recovering and reusing solvents from the reaction and purification steps.Distillation and reuse of solvents like methanol or acetonitrile (B52724) used during the reaction and purification processes.
Racemate Recycling Recovering the undesired (S)-enantiomer and converting it back to the racemic mixture for reuse.Separation of the (S)-enantiomer and subjecting it to racemization conditions, then feeding it back into the resolution process.
Green Reagent Substitution Replacing hazardous or inefficient materials with more environmentally benign alternatives. purkh.comInvestigating milder and more selective fluorinating agents to replace those that generate significant toxic waste.

Chemical Reactivity and Transformation Pathways of R Methyl 2 Fluoropropionate

Nucleophilic Substitution Reactions at the Fluorinated Carbon

The fluorine atom at the C2 position of (R)-methyl 2-fluoropropionate can be displaced by various nucleophiles. evitachem.com

This compound can undergo nucleophilic substitution where the fluorine atom is replaced by nucleophiles like hydroxide (B78521) ions or amines. evitachem.com The reaction with hydroxide ions, typically using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, leads to the formation of (R)-2-hydroxypropionic acid (lactic acid) derivatives. evitachem.com Similarly, reaction with amines can produce the corresponding (R)-2-aminopropionic acid derivatives. The primary amine formed in the reaction with ammonia (B1221849) is a better nucleophile than ammonia itself and can further react with the starting halogenoalkane to form secondary and tertiary amines. chemguide.co.uk

The high electronegativity of the fluorine atom significantly influences the reactivity of the molecule. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the presence of the fluorine atom also introduces steric hindrance. Computational studies have suggested that while fluorine's electronegativity enhances the electrophilicity of the carbonyl group, steric effects are the dominant factor in stereoselective transformations. The (R)-configuration, in particular, sterically hinders the approach of nucleophiles to the carbonyl carbon, which can result in slower reaction kinetics compared to its non-fluorinated or racemic counterparts.

Ester Group Transformations

The ester group of this compound is susceptible to both hydrolysis and reduction.

The ester can be hydrolyzed to (R)-2-fluoropropionic acid and methanol (B129727) under both acidic and basic conditions. evitachem.com Dilute hydrochloric acid is a common reagent for acidic hydrolysis, while sodium hydroxide is typically used for basic hydrolysis. evitachem.com The rate of hydrolysis is influenced by the number of fluorine atoms; for instance, the introduction of a fluorine atom can increase the hydrolysis rate. nih.gov Studies on fluorinated ethyl esters have shown that the hydrolytic stability can be adjusted by varying the number of fluorine atoms. nih.gov

A study on the hydrolysis of methyl (R)- or (S)-2-fluoropropionate using sodium hydroxide in water indicated that the reaction was approximately 80% complete after one hour at room temperature. acs.org

Table 1: Conditions for Ester Hydrolysis

ConditionReagent(s)Product(s)Reference(s)
AcidicDilute Hydrochloric Acid(R)-2-fluoropropionic acid, Methanol evitachem.com
BasicSodium Hydroxide(R)-2-fluoropropionic acid, Methanol evitachem.comacs.org

This table summarizes the general conditions for the hydrolysis of this compound.

The ester group can be reduced to the corresponding alcohol, (R)-2-fluoropropan-1-ol. evitachem.com A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. evitachem.com

Table 2: Conditions for Ester Reduction

Reagent(s)SolventProductReference(s)
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether(R)-2-fluoropropan-1-ol evitachem.com

This table outlines the typical reagents and solvents used for the reduction of the ester group in this compound.

α-Carbon Functionalization

The carbon atom alpha (α) to the carbonyl group in this compound is a site for potential functionalization, although this area is less commonly explored in the provided literature compared to reactions at the fluorinated carbon and the ester group. The presence of the electron-withdrawing fluorine atom can influence the acidity of the α-proton, potentially facilitating its removal by a suitable base to form an enolate. This enolate intermediate could then, in principle, react with various electrophiles, allowing for the introduction of new functional groups at the α-position. However, specific examples and detailed studies of α-carbon functionalization of this compound were not prominently featured in the search results. Broader research into the functionalization of fluorinated esters and related compounds suggests that such reactions are a key area of interest in the synthesis of complex organofluorine molecules. escholarship.org For example, the aldol (B89426) reaction of fluorinated substrates is a known method for creating new carbon-carbon bonds. escholarship.org

Enolate Reactions for Nucleophilic Additions

The formation of an enolate from this compound provides a powerful nucleophile for various carbon-carbon bond-forming reactions. Enolates are generated by treating the ester with a suitable base, which deprotonates the α-carbon. masterorganicchemistry.com The resulting enolate anion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

The nucleophilic character of the enolate allows it to participate in several addition reactions. libretexts.org A prominent example is the aldol addition, where the enolate adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester. pitt.edu These reactions are crucial for constructing larger, more complex molecules from simpler precursors. libretexts.org

Another significant application of enolate nucleophilicity is in Michael additions. In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org This 1,4-conjugate addition is a versatile method for forming new carbon-carbon bonds.

Furthermore, enolates derived from esters can undergo alkylation reactions with alkyl halides. snu.ac.kr This SN2 reaction allows for the introduction of various alkyl groups at the α-position. snu.ac.kr To avoid side reactions like polyalkylation, it is often advantageous to use a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate. pitt.edu

Table 1: Key Nucleophilic Addition Reactions of this compound Enolate

Reaction TypeElectrophileProduct Type
Aldol AdditionAldehyde or Ketoneβ-Hydroxy Ester
Michael Additionα,β-Unsaturated Carbonylγ-Keto Ester
AlkylationAlkyl Halideα-Alkylated Ester

Bromination and Subsequent Dehydrobromination for 2-Fluoroacrylic Ester Synthesis

A significant transformation of this compound is its conversion to methyl 2-fluoroacrylate, an important monomer for the synthesis of fluorinated polymers. google.comwikipedia.org This process involves a two-step sequence of bromination followed by dehydrobromination. google.com

The first step is the bromination of the α-carbon of methyl 2-fluoropropionate. This is typically achieved by reacting the ester with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. google.com Common radical initiators for this reaction include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). google.com This reaction yields methyl 2-bromo-2-fluoropropionate. google.com

In the second step, the resulting methyl 2-bromo-2-fluoropropionate undergoes dehydrobromination to form the desired methyl 2-fluoroacrylate. google.com This elimination reaction is carried out by treating the bromo-fluoro ester with a base. google.com A common method involves using an alkali metal carbonate in the presence of a catalytic amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

Table 2: Reagents for the Synthesis of Methyl 2-Fluoroacrylate

Reaction StepReagents
BrominationN-bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, BPO)
DehydrobrominationBase (e.g., Alkali metal carbonate with catalytic DBU)

This synthetic route provides an efficient pathway to 2-fluoroacrylic esters, which are valuable precursors in materials science and polymer chemistry. google.com

Oxidative Transformations and Related Reaction Pathways

While less common than enolate chemistry, oxidative transformations of molecules containing the 2-fluoropropionate moiety can be relevant in certain synthetic contexts. For instance, oxidative processes can be involved in the synthesis of related fluorinated compounds.

One related pathway involves the oxidative desulfurization-fluorination of α,α-difluoroalkyl aryl thioethers to yield trifluorides. researchgate.net Although not a direct oxidation of this compound itself, this demonstrates a type of oxidative transformation within the broader class of fluorinated carbonyl compounds.

Additionally, the synthesis of fluorinated compounds can sometimes proceed through radical intermediates. For example, the reaction of methyl-2-fluoroacrylate with a thia radical can generate a carbon-centered radical intermediate, which then abstracts a hydrogen atom to yield the final product. acs.org While this is a reaction of a derivative, it highlights the potential for radical pathways in the chemistry of related fluorinated systems.

Further research into direct oxidative transformations of this compound may reveal novel synthetic methodologies for accessing other valuable fluorinated molecules.

Applications of R Methyl 2 Fluoropropionate in Advanced Organic Synthesis

As a Chiral Building Block for Complex Fluorinated Compounds

The presence of a stereocenter and a fluorine atom makes (R)-Methyl 2-fluoropropionate a significant chiral building block for creating more intricate fluorinated compounds. evitachem.com The specific (R)-enantiomer is crucial for its biological activity and applications in chiral synthesis. evitachem.com Its structure allows it to participate in various chemical reactions, such as nucleophilic substitution, hydrolysis to (R)-2-fluoropropionic acid, and reduction to the corresponding alcohol. evitachem.com This reactivity is harnessed by chemists to introduce the fluorinated chiral fragment into larger, more complex molecular architectures. evitachem.comcymitquimica.com

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. escholarship.org Biocatalytic methods, for instance, have been explored to transform simple organofluorine building blocks like fluoropyruvate into more complex and valuable organofluorine products with defined stereocenters. escholarship.org This highlights the general strategy of using small, chiral fluorinated molecules as foundational elements for constructing advanced, functional compounds. escholarship.org

Intermediates in Pharmaceutical Synthesis Research

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. lookchem.comlookchem.com Its chiral nature is particularly important for developing stereospecific drugs that can interact more effectively with biological targets. lookchem.com

Precursors for Antipsychotic Medications (e.g., Flupentixol)

Research indicates that this compound is utilized as an intermediate in the production of the antipsychotic medication Flupentixol. lookchem.com While detailed synthetic pathways directly starting from this compound are proprietary, its role as a precursor is acknowledged in chemical literature. The synthesis of Flupentixol involves a multi-step process, and the incorporation of specific chemical fragments is crucial for the final drug's efficacy. google.com

Development of Fluorinated Pharmaceuticals with Enhanced Metabolic Stability and Bioavailability

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve their pharmacological profiles. nih.gov Fluorine's high electronegativity and small atomic size can enhance properties such as metabolic stability, binding affinity, and bioavailability. evitachem.comnih.govworktribe.com this compound is investigated for its potential in developing such fluorinated pharmaceuticals. evitachem.com By serving as a carrier of the fluorine atom, it allows for the synthesis of new chemical entities with potentially improved drug-like properties. evitachem.comlookchem.com The substitution of hydrogen with fluorine at specific positions can block metabolic pathways, leading to a longer-lasting therapeutic effect. nih.gov

Table 1: Impact of Fluorination on Pharmaceutical Properties

PropertyEffect of Fluorine SubstitutionReference
Metabolic Stability Increased, by blocking sites of metabolic oxidation. nih.gov
Binding Affinity Can be enhanced due to favorable interactions with protein targets. nih.gov
Bioavailability Potentially improved through modulation of lipophilicity and membrane permeability. evitachem.comworktribe.com
Potency & Selectivity Can be augmented due to fluorine's unique electronic properties. nih.gov

This table provides a generalized overview of the effects of fluorination in drug design.

Synthesis of Bioactive Drug Fragments

In the field of drug discovery, particularly in fragment-based drug discovery (FBDD), small, functionalized molecules are used to build more potent drug candidates. rsc.org this compound and similar chiral fluorinated molecules are valuable as they can be elaborated into larger, bioactive fragments. escholarship.org Research has demonstrated the synthesis of various organofluorine products, relevant as drug fragments and for bioactive natural products, starting from simple fluorinated building blocks. escholarship.org This approach allows for the systematic exploration of chemical space around a fragment to optimize interactions with a biological target. rsc.org

Role in Agrochemical Synthesis Research

This compound also plays a significant role as an intermediate in the synthesis of modern agrochemicals, particularly herbicides. lookchem.comlookchem.com

Precursors for Herbicides (e.g., Haloxyfop, Indaziflam)

This compound is a documented precursor in the synthesis of specific herbicides. lookchem.com

Haloxyfop: The synthesis of Haloxyfop-P-methyl, the active R-enantiomer of the herbicide, involves the reaction of 2,3-dichloro-5-trifluoromethyl pyridine (B92270) with (R)-2-(4-hydroxy phenoxy) methyl propionate (B1217596). google.cominchem.org While this immediate precursor is not this compound itself, the synthesis of related phenoxypropionic acid herbicides often relies on chiral propionate derivatives. fao.org The R-isomer is the herbicidally active form, inhibiting fatty acid synthesis in grasses. inchem.orgfao.org

Indaziflam: this compound is used in the synthesis of the herbicide Indaziflam. agropages.comresearchgate.net A known synthetic route involves the cyclization of an aluminum chelate with 2-fluoro-propionic acid methyl ester to form Indaziflam. researchgate.net This herbicide, a cellulose (B213188) biosynthesis inhibitor, is used for pre-emergence control of a wide range of weeds. researchgate.netnih.gov One industrial process for producing Indaziflam is based on a biguanide (B1667054) hydrochloride-methyl (R)-2-fluoropropanoate synthesis process. agropages.com

Table 2: Herbicides Synthesized Using this compound or Related Precursors

HerbicideChemical ClassMechanism of ActionRole of PrecursorReference
Haloxyfop-P-methyl AryloxyphenoxypropionateAcetyl-CoA carboxylase (ACCase) inhibitorThe synthesis utilizes the chiral (R)-propionate structure. google.comfao.org
Indaziflam AlkylazineCellulose biosynthesis inhibitorDirect precursor in the synthesis pathway. agropages.comresearchgate.netresearchgate.net

Contributions to Specialty Chemical Production

This compound serves as a crucial chiral building block in the synthesis of complex, high-value specialty chemicals. Its incorporation into molecular structures is primarily driven by the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, bioavailability, and altered electronic effects, which are highly desirable in the pharmaceutical and agrochemical industries. evitachem.com The compound's utility lies in its dual functionality: the chiral center dictates stereospecific outcomes in reactions, while the reactive ester and C-F bond sites allow for a variety of chemical transformations. evitachem.com

The production of advanced agrochemicals is a significant area of application. Chiral 2-fluoropropionates are recognized as important intermediates in the synthesis of modern herbicides. google.comgoogleapis.com For instance, this compound is a precursor for manufacturing herbicides like haloxyfop. lookchem.com The specific stereoisomer is critical for the biological efficacy of the final active ingredient, allowing for more targeted and effective weed control agents. lookchem.com

In the pharmaceutical sector, the compound is a key intermediate for synthesizing fluorinated drugs. evitachem.comlookchem.com The introduction of a fluorine atom can significantly improve a drug's pharmacokinetic profile. This compound is used in the synthesis of various pharmaceutical agents, including the antipsychotic medication flupentixol, where its chiral nature is essential for effective interaction with biological targets. lookchem.com Its role as a building block is foundational for creating new chemical entities with potential therapeutic applications. lookchem.com

The primary synthetic transformations involving this compound include nucleophilic substitution at the fluorine-bearing carbon, hydrolysis of the ester to the corresponding carboxylic acid, and reduction to the chiral alcohol, among others. evitachem.com These reactions enable chemists to integrate the fluorinated propionate moiety into larger, more complex molecules.

Table 1: Examples of Specialty Chemicals Derived from this compound

Specialty Chemical ClassSpecific ExampleApplication AreaRole of this compound
Aryloxyphenoxypropionate HerbicidesHaloxyfopAgrochemicalServes as a key chiral building block for the herbicide's core structure. lookchem.com
Thioxanthene AntipsychoticsFlupentixolPharmaceuticalUtilized as a chiral intermediate in the synthesis of the drug. lookchem.com
Complex Fluorinated CompoundsVariousResearch & DevelopmentActs as a foundational precursor for molecules with enhanced metabolic stability. evitachem.com

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful method for gaining insight into the molecular structure and dynamic behavior of (r)-Methyl 2-fluoropropionate. Analysis of ¹⁹F, ¹H, and ¹³C NMR spectra, along with their coupling patterns, provides detailed information on the electronic environment of the nuclei and the molecule's preferred conformations. beilstein-journals.orgrsc.orgresearchgate.net The conformational equilibrium of methyl 2-fluoropropionate, involving rotation around the Cα-C(O) bond, results in different rotamers, often designated as cis and trans, which can be studied by analyzing NMR parameters. rsc.orgresearchgate.net

Due to the high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an exceptionally valuable tool for studying fluorinated compounds. beilstein-journals.org For this compound, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly sensitive to subtle changes in molecular geometry and solvent effects, making it an excellent probe for conformational analysis. beilstein-journals.orgresearchgate.net

Researchers utilize ¹⁹F NMR to investigate the equilibrium between different rotameric states of the molecule. beilstein-journals.org The analysis of fluorine coupling constants, particularly the one-bond carbon-fluorine coupling (¹JCF), is used in conjunction with theoretical calculations to determine the energies of different conformers in various solvents and in the vapor phase. rsc.orgresearchgate.net This analysis has shown that for methyl 2-fluoropropionate, the more polar cis form is favored in polar solvents, while the trans rotamer is more stable in the vapor phase. rsc.orgresearchgate.net

Table 1: Representative ¹⁹F NMR Data for Fluorinated Esters

Parameter Observation Significance
Chemical Shift (δ) Highly sensitive to solvent and conformation. Indicates the electronic environment of the fluorine atom. beilstein-journals.orgresearchgate.net

¹H NMR spectroscopy is fundamental for confirming the proton framework of this compound. The spectrum typically displays distinct signals for the methoxy (B1213986) (–OCH₃) protons, the methyl (CH₃–CH) protons, and the alpha-proton (CH₃–CH–F). The position and multiplicity of these signals are key to structural verification.

The most informative aspects of the ¹H NMR spectrum are the spin-spin coupling patterns.

Homocoupling (JHH): The alpha-proton signal is split by the adjacent methyl protons, and vice-versa. This ³JHH coupling typically results in a quartet for the alpha-proton and a doublet for the methyl protons.

Heterocoupling (JHF): The fluorine atom couples with protons on adjacent carbons. The alpha-proton exhibits a large two-bond coupling (²JHF), which further splits its signal into a doublet. The methyl protons show a smaller three-bond coupling (³JHF), also splitting their signal into a doublet.

Consequently, the signal for the alpha-proton appears as a doublet of quartets, while the signal for the adjacent methyl group appears as a doublet of doublets. Analysis of the magnitudes of these J-coupling values can provide quantitative information about the dihedral angles and, therefore, the conformational preferences of the molecule. beilstein-journals.org

Table 2: Typical ¹H NMR Spectral Features for Methyl 2-fluoropropionate

Protons Multiplicity Coupling Constants Description
α-CH Doublet of Quartets ²JHF, ³JHH The proton on the fluorinated carbon is split by both the fluorine atom and the adjacent methyl protons.
CH₃ (on C2) Doublet of Doublets ³JHH, ³JHF The methyl protons are split by the α-CH proton and the fluorine atom.

The ¹³C NMR spectrum of this compound provides evidence for the four distinct carbon environments in the molecule: the carbonyl carbon (C=O), the fluorinated alpha-carbon (C-F), the terminal methyl carbon (CH₃), and the methoxy carbon (OCH₃). docbrown.info

A key feature of the spectrum is the splitting of carbon signals due to coupling with the fluorine atom (JCF). The alpha-carbon signal appears as a doublet with a large one-bond coupling constant (¹JCF), a direct consequence of the attached fluorine. The carbonyl carbon and the adjacent methyl carbon also show smaller two-bond (²JCF) and two-bond (²JCF) couplings, respectively, appearing as smaller doublets. This C-F coupling is instrumental in assigning the carbon signals definitively.

Table 3: Representative ¹³C NMR Data for Methyl 2-fluoropropionate

Carbon Atom Typical Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constant
C=O ~170 Doublet ²JCF
C-F ~90 Doublet ¹JCF (large)
OCH₃ ~52 Singlet N/A

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), of this compound is essential, as its stereochemistry is critical for its biological activity and synthetic applications. evitachem.com Chiral chromatography, including both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this determination.

Chiral HPLC is a widely used technique for separating enantiomers. wiley-vch.de For compounds like this compound, chiral stationary phases (CSPs) based on polysaccharides, such as derivatized cellulose (B213188) or amylose, are highly effective. sigmaaldrich.comymc.co.jpmdpi.com These columns, like those with trade names CHIRALCEL® or CHIRALPAK®, operate by forming transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net

The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water) modes. ymc.co.jpmdpi.com The choice of mobile phase and specific polysaccharide derivative is optimized to achieve baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of the enantiomeric excess. mdpi.comnih.gov

Table 4: Typical Conditions for Chiral HPLC Enantioseparation

Parameter Description
Column Type Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives). sigmaaldrich.commdpi.com
Mobile Phase Normal Phase: n-hexane/2-propanol; Reversed Phase: acetonitrile/water. ymc.co.jpmdpi.com
Detection UV detector (typically at a wavelength where the ester chromophore absorbs).

Chiral Gas Chromatography (GC) is another powerful and highly sensitive method for determining the enantiomeric excess of volatile chiral compounds like this compound. nih.gov This technique utilizes capillary columns coated with a chiral stationary phase. Modified cyclodextrins are common CSPs for this purpose. researchgate.netresearchgate.net

The underlying principle is the differential interaction between the enantiomers and the chiral stationary phase, leading to a difference in retention times. researchgate.net The sample is vaporized and carried through the column by an inert gas. The enantiomer that interacts more strongly with the stationary phase is retained longer, resulting in separation. The enantiomeric excess is then calculated from the integrated areas of the two resulting peaks. Chiral GC is often praised for its high resolution and effectiveness for analyzing chiral amines, alcohols, and esters. nih.gov

Table 5: Typical Conditions for Chiral GC Enantioseparation

Parameter Description
Column Type Capillary column with a chiral stationary phase (e.g., derivatized cyclodextrin). researchgate.netresearchgate.net
Carrier Gas Inert gas (e.g., Helium, Nitrogen).
Detection Flame Ionization Detector (FID) is commonly used.

Polarimetry for Stereochemical Validation

Polarimetry is an essential technique for confirming the stereochemical integrity of chiral molecules like this compound. This method measures the rotation of plane-polarized light as it passes through a sample. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, the "(R)" designation indicates a specific configuration at the chiral center (carbon-2).

The specific rotation ([α]) is a fundamental physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). While specific rotation values can vary between reports due to different experimental conditions, the sign of the rotation is a definitive indicator of the enantiomer. The (R)-enantiomer is expected to rotate plane-polarized light in a specific direction (either dextrorotatory (+) or levorotatory (-)), which would be opposite to its (S)-enantiomer. This analysis provides critical validation of the compound's enantiomeric purity.

Reported Properties for Methyl (2R)-2-fluoropropanoate
PropertyValueConditions
Molecular FormulaC₄H₇FO₂N/A
Molecular Weight106.10 g/molN/A
Boiling Point35°Cat 13 mmHg

Auxiliary Spectroscopic Techniques

Infrared (IR) spectroscopy is a valuable tool for probing the functional groups and conformational dynamics of this compound. The position, intensity, and shape of absorption bands in an IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule.

For aliphatic esters, characteristic strong absorption bands are expected for the carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹, and for the C-O stretches, which appear as two or more bands in the 1000-1300 cm⁻¹ region. vscht.czorgchemboulder.com The C-F bond also exhibits a characteristic stretching vibration.

Research has shown that methyl 2-fluoropropionate exists in a conformational equilibrium between a cis and a trans rotamer. rsc.orgresearchgate.net The relative populations of these conformers are influenced by the solvent environment. rsc.orgresearchgate.net In the vapor phase, the trans rotamer is more stable, while the more polar cis form is favored in polar solvents. rsc.orgevitachem.com IR spectroscopy, in conjunction with theoretical calculations, can be used to study this equilibrium by analyzing shifts in vibrational frequencies that are sensitive to the conformational state of the molecule. rsc.orgresearchgate.net

Characteristic IR Absorption Ranges for Aliphatic Esters
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=OStretch1750 - 1735 orgchemboulder.com
C-OStretch1300 - 1000 (two or more bands) orgchemboulder.com

Mass Spectrometry and Elemental Analysis for Molecular Identity Confirmation

Mass spectrometry (MS) and elemental analysis are cornerstone techniques for confirming the molecular identity of this compound.

Mass Spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's molecular weight (approximately 106.10 g/mol ). canbipharm.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula, C₄H₇FO₂. spectrabase.comchemspider.com Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the acyl group, leading to characteristic fragment ions that help to piece together the molecule's structure. libretexts.org

Elemental Analysis provides the percentage composition of each element (carbon, hydrogen, and oxygen) in the compound. For a pure sample of this compound (C₄H₇FO₂), the theoretical elemental composition can be calculated. Experimental results from elemental analysis must align with these theoretical values within a narrow margin of error to confirm the empirical formula and the purity of the sample.

Molecular Identity Confirmation Data for C₄H₇FO₂
AnalysisParameterTheoretical Value
Mass SpectrometryMolecular Weight106.10 g/mol nih.gov
Exact Mass106.043008 g/mol spectrabase.com
Elemental AnalysisCarbon (%)45.28
Hydrogen (%)6.65
Oxygen (%)30.16

Computational and Theoretical Investigations of R Methyl 2 Fluoropropionate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the behavior of (R)-Methyl 2-fluoropropionate. While specific comprehensive studies on the electronic structure and molecular descriptors of this exact molecule are not extensively detailed in the available literature, the methodologies of Density Functional Theory (DFT) are commonly applied to similar fluorinated esters to understand their reactivity and electronic nature.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

General DFT studies on small organic molecules also typically involve the analysis of frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity. For a molecule like this compound, the analysis would likely reveal the influence of the fluorine and carbonyl groups on the electron density distribution, highlighting potential sites for nucleophilic or electrophilic attack.

Theoretical Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. While specific theoretical analyses of molecular descriptors for this compound are not readily found in the searched literature, computational studies on similar compounds often calculate descriptors such as the molecular electrostatic potential (MEP), chemical hardness, and electrophilicity index. These descriptors help in rationalizing the molecule's reactivity. For instance, the MEP would likely show a region of negative potential around the carbonyl oxygen and the fluorine atom, indicating their propensity to interact with electrophiles, while positive potential would be expected around the hydrogen atoms. Such analyses provide a quantitative basis for understanding the non-classical interactions, like the gauche effect, that influence the molecule's behavior. researchgate.net

Conformational Analysis and Equilibrium Studies

The conformational landscape of methyl 2-fluoropropionate has been a subject of detailed theoretical investigation, revealing the delicate balance of forces that determine its preferred shapes. researchgate.net

Rotamer Preferences and Energy Barriers

This compound exists primarily as two stable rotamers, cis and trans, defined by the dihedral angle between the C-F and C=O bonds. Theoretical calculations have been instrumental in determining the relative stabilities and the energy barriers to their interconversion.

A significant study combining NMR spectroscopy and theoretical calculations at the B3LYP/6-311++g(d,p) level found that in the vapor phase, the trans rotamer is more stable than the cis rotamer by a margin of 0.4 kcal/mol. researchgate.net The preference for the trans conformer is attributed to a combination of steric and electrostatic factors. The governing interactions that dictate these preferences include classical effects like steric and electrostatic repulsion, as well as non-classical effects such as the gauche effect and hyperconjugative interactions. researchgate.net

Table 1: Calculated Relative Stability of Methyl 2-Fluoropropionate Rotamers in the Vapor Phase

RotamerRelative Energy (kcal/mol)
trans0.0
cis0.4

Data sourced from theoretical calculations at the B3LYP/6-311++g(d,p) level. researchgate.net

Solvent Effects on Conformational Stability

The conformational equilibrium of methyl 2-fluoropropionate is highly sensitive to the solvent environment. researchgate.net Computational studies incorporating solvation models are essential to accurately predict these effects.

Theoretical and solvation calculations have shown that as the polarity of the solvent increases, the more polar cis form becomes preferentially stabilized. researchgate.net For instance, while the conformers have nearly equal energy in the nonpolar solvent carbon tetrachloride (CCl₄), the cis form becomes the major rotamer in more polar solvents. researchgate.net This shift in equilibrium is a classic example of how the surrounding medium can influence molecular conformation by interacting differently with the dipole moments of the various rotamers. The study of solvent effects is crucial for understanding the molecule's behavior in different chemical environments, which is vital for its applications in synthesis. researchgate.netevitachem.com

Table 2: Solvent-Dependent Conformational Equilibrium of Methyl 2-Fluoropropionate

SolventMajor RotamerNote
Vapor PhasetransMore stable by 0.4 kcal/mol. researchgate.net
Carbon Tetrachloride (CCl₄)Equal Energycis and trans rotamers are of equal energy. researchgate.net
Polar SolventscisThe more polar cis form is favored. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., ¹JCF Couplings)

Theoretical calculations are not only used to predict energies and structures but also to interpret and predict spectroscopic parameters. For fluorinated compounds, the one-bond carbon-fluorine NMR spin-spin coupling constant (¹JCF) is a particularly sensitive probe of the electronic environment and conformation. researchgate.net

The conformational equilibrium of methyl 2-fluoropropionate has been analyzed through its ¹JCF coupling constants. researchgate.net By combining experimental NMR data with theoretical and solvation calculations, it is possible to determine the coupling constants for the individual, distinct rotamers. researchgate.net These calculated values for the pure cis and trans conformers can then be used in conjunction with the experimentally observed, averaged ¹JCF value in a given solvent to determine the population of each rotamer in that solvent. This integrated approach of experimental measurement and theoretical calculation provides a powerful tool for a detailed understanding of the molecule's conformational dynamics in solution. researchgate.net

Theoretical Evaluation of α-Alkyl Substituent Effects on Conformation and Reactivity

Detailed Research Findings

A significant theoretical evaluation of the α-alkyl substituent effect was conducted to understand how increasing the steric bulk at the α-position influences the conformational stabilities of α-fluoroesters. This study utilized methyl 2-fluorobutyrate, methyl 2-fluoro-tert-butylacetate, and methyl 2-fluorophenylacetate as models to simulate the impact of larger alkyl and aryl groups in place of the methyl group found in methyl 2-fluoropropionate. The research, performed at the B3LYP/6-311++g(d,p) level of theory, revealed that these substituents have a profound effect on the conformational stabilities of the esters. researchgate.net

For the parent compound, methyl 2-fluoropropionate, the conformational equilibrium is a fine balance between two primary rotamers: the cis form (where the C-F and C=O bonds are syn-periplanar) and the trans form (where these bonds are anti-periplanar). In the vapor phase, the trans rotamer is found to be more stable than the cis rotamer by approximately 0.4 kcal mol⁻¹. researchgate.net However, this preference is sensitive to the solvent environment. In non-polar solvents like carbon tetrachloride, the two conformers are of nearly equal energy, while the more polar cis form becomes the major rotamer in more polar solvents. researchgate.net

The introduction of larger α-alkyl substituents significantly alters this delicate energetic balance. The theoretical models showed that the conformational stabilities are governed by a complex interplay of several factors researchgate.net:

Steric Effects: As the size of the α-alkyl group increases (from methyl to ethyl to tert-butyl), steric hindrance becomes a more dominant factor, potentially destabilizing certain conformations.

Electrostatic Interactions: The repulsion and attraction between partial charges within the molecule, particularly involving the electronegative fluorine and oxygen atoms, influence the preferred arrangement of the atoms.

Hyperconjugative Interactions: The delocalization of electrons from bonding orbitals to adjacent anti-bonding orbitals (e.g., σ → σ* or n → σ*) contributes to the stability of specific conformers. The nature of the α-alkyl group can modulate the efficiency of these interactions.

Gauche Effect: This effect often stabilizes conformations where electronegative groups are positioned gauche to each other, which can be a factor in the conformational preference of α-fluoroesters.

Enzymatic Interactions and Biocatalytic Research

Mechanism of Action in Enzyme-Catalyzed Reactions Involving Fluorinated Substrates

The presence of a highly electronegative fluorine atom can modify the electronic distribution within a substrate, thereby affecting its reactivity and how it is recognized by an enzyme. This can lead to enhanced binding affinity and, in some cases, alter the catalytic pathway. tandfonline.compnas.org

A noteworthy example is the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya, which displays a remarkable 10⁶-fold preference for its fluorinated substrate, fluoroacetyl-CoA, over the non-fluorinated acetyl-CoA. pnas.orgpnas.orgnih.gov This high selectivity is not primarily due to molecular recognition alone but is largely achieved through catalysis. pnas.orgpnas.org The electron-withdrawing nature of the fluorine atom in fluoroacetyl-CoA lowers the pKa of the α-protons. This facilitates a deprotonation at the Cα position, leading to the formation of a ketene (B1206846) intermediate. pnas.org This alternative reaction pathway accelerates the rate of hydrolysis by 10⁴-fold compared to the mechanism for acetyl-CoA, which proceeds through direct reaction at the carbonyl group. pnas.org

The substitution of hydrogen with fluorine can also block certain metabolic reactions. For instance, introducing fluorine at the site of metabolism in steroids like pregnenolone (B344588) and progesterone (B1679170) effectively blocks the hydroxylase reactions catalyzed by CYP17A1 and CYP21A2. rsc.org However, this blockage can sometimes redirect the metabolic pathway, as seen with CYP17A1 performing a lyase reaction on a substrate fluorinated at a different position. rsc.org

Table 1: Comparison of Kinetic Parameters for FlK with Fluorinated and Non-fluorinated Substrates

Substrate K_m k_cat k_cat/K_m Selectivity (relative to acetyl-CoA)
Fluoroacetyl-CoA 8 µM Increased 10⁴-fold 10⁶
Acetyl-CoA 2 mM Baseline 1

Data sourced from PNAS and Biochemistry articles. pnas.orgacs.org

The hydrolysis of the ester group in compounds like (r)-Methyl 2-fluoropropionate is a critical transformation in biological systems, often leading to the formation of active metabolites. The rate of this hydrolysis can be significantly influenced by the presence and number of fluorine atoms.

Studies on partially fluorinated ethyl esters have shown that the introduction of fluorine atoms increases the rate of hydrolysis. nih.gov For instance, the hydrolysis rate increases by a factor of 3 to 4 for each additional fluorine atom in an ethyl ester moiety. nih.gov This suggests that fluorinated esters might undergo self-cleavage under physiological conditions, in addition to the more common enzyme-mediated hydrolysis. nih.gov

In the context of per- and polyfluoroalkyl substances (PFAS), the hydrolysis of perfluorinated carboxylic acid esters is a transformation pathway that leads to the formation of more persistent perfluorinated carboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs). acs.orgacs.org The presence of a perfluorinated α-carbon adjacent to the ester group is thought to be a primary factor in destabilizing the ester bond and enhancing hydrolysis rates. acs.org Research on polyfluoroalkyl phosphate (B84403) monoesters (monoPAPs) demonstrated that they hydrolyze approximately 100 times faster than their non-fluorinated counterpart, hexyl phosphate, due to the electron-withdrawing effect of the fluorine substituents. scholaris.ca

Molecular Recognition of Fluorine by Enzymes

The ability of enzymes to specifically recognize and interact with fluorine atoms is a key aspect of their selectivity towards fluorinated substrates.

The fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya provides a compelling case study for fluorine recognition. acs.org This enzyme has evolved to protect the bacterium from the toxic effects of fluoroacetate (B1212596) by selectively hydrolyzing fluoroacetyl-CoA. nih.gov The remarkable 10⁶-fold selectivity for fluoroacetyl-CoA over acetyl-CoA is a combination of enhanced catalytic rate and molecular recognition. pnas.orgpnas.org

While a significant part of the selectivity comes from the fluorine-induced change in the chemical mechanism, molecular recognition of the fluorine substituent also contributes, accounting for a 100-fold difference attributed to a decreased K_M value. pnas.org Structural studies reveal that FlK has a "lid" structure near the acyl group binding site that is important for fluorine recognition. pnas.org Specifically, the interaction between the fluorine atom and the side chain of Arg120 is crucial for the correct positioning of the substrate in the active site. uni-konstanz.de Further studies have shown that the recognition is entropically driven, involving an interaction with a hydrophobic residue, Phe-36, on this lid structure. pnas.org This interaction is only engaged in the presence of the fluorine substituent. pnas.org

Kinetic analysis of chiral substrates has further demonstrated that the deacylation step requires recognition of the prochiral fluoromethyl group to correctly position the α-carbon for proton abstraction by His76. nih.govacs.org This indicates that specificity relies on both the enhanced reactivity conferred by fluorine and specific molecular recognition in the active site. acs.org

Fluoroacylation is a strategy used to enhance the binding affinity of molecules to their targets, which has significant applications in areas like Positron Emission Tomography (PET) imaging. researchgate.net PET is a highly sensitive imaging technique that often utilizes the fluorine-18 (B77423) (¹⁸F) isotope. tandfonline.com

This compound has been used in the synthesis of radiolabeled peptides for PET imaging. One important target is the cholecystokinin-2 receptor (CCK-2R), which is overexpressed in various cancers, including those of neuroendocrine origin like medullary thyroid cancer and small cell lung cancer. researchgate.netpublish.csiro.au By modifying peptides that bind to CCK-2R with a fluorine-containing moiety, such as 2-fluoropropionate, it is possible to create PET tracers for visualizing and quantifying these receptors in vivo. researchgate.net

A study involving the modification of the MG11 octopeptide with different fluorine-containing groups showed that the 2-fluoropropionate-modified peptide (FP-MG11) exhibited a high binding affinity for CCK-2R. researchgate.net This demonstrates the utility of fluoroacylation in developing effective probes for cancer diagnostics and research. researchgate.net The development of such ¹⁸F-labeled peptides is a growing area of research, with automated and microfluidic technologies being developed to streamline their synthesis. nih.gov

Biocatalytic Approaches to Organofluorine Synthesis

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of complex organofluorine compounds, offering high selectivity under mild reaction conditions. numberanalytics.comnumberanalytics.com The rarity of fluorine-processing enzymes in nature has made the intersection of biocatalysis and fluorine chemistry a challenging but rewarding field. escholarship.org

Current strategies in biocatalytic organofluorine synthesis include expanding the substrate scope of natural fluorinase enzymes through protein engineering and modifying biosynthetic pathways to accept fluorinated building blocks. nih.gov Fluorinases are enzymes that catalyze the formation of carbon-fluorine bonds. The first fluorinase was discovered in Streptomyces cattleya in 2002, and since then, directed evolution has been employed to enhance their activity, selectivity, and stability. numberanalytics.comd-nb.info

Aldolases have also been utilized for the synthesis of chiral organofluorines. For example, Type II pyruvate (B1213749) aldolases can use fluoropyruvate as a substrate to create products with fluorine stereocenters. escholarship.org Rational active site engineering has expanded this to include other β-fluoro-α-ketoacids, enabling the synthesis of tertiary fluorides through biocatalytic C-C bond formation. escholarship.org

Furthermore, the integration of biocatalysis with other synthetic methods, such as electrosynthesis, is a promising avenue. A recent study demonstrated a one-pot process combining electrosynthesis and lipase-mediated hydrolysis to produce chiral sulfur-based organofluorine compounds in water. acs.org This approach highlights the potential for developing environmentally friendly and efficient methodologies for synthesizing valuable fluorinated molecules. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound
Acetyl-CoA
Fluoroacetyl-CoA
Pregnenolone
Progesterone
Perfluorinated carboxylic acids (PFCAs)
Fluorotelomer alcohols (FTOHs)
Polyfluoroalkyl phosphate monoesters (monoPAPs)
Hexyl phosphate
Fluoroacetate
(r)-2-Fluoropropionic acid
Methanol (B129727)
2-Fluoropropionate
MG11
FP-MG11
Fluoropyruvate
β-fluoro-α-ketoacids

Stereoselectivity and Kinetics in Enzymatic Transformations

The stereochemical configuration of this compound plays a crucial role in its interaction with enzymes, influencing both the rate and selectivity of transformations. The fluorine substituent can significantly affect enzyme kinetics and substrate selectivity.

Studies have shown that the stereoisomers of methyl 2-fluoropropionate exhibit different rates of hydrolysis when interacting with certain enzymes, underscoring its potential in biochemical studies. The (R)-configuration can create steric hindrance that slows down reaction kinetics compared to non-fluorinated or racemic counterparts. However, the electronegativity of the fluorine atom can also increase the electrophilicity of the carbonyl group, a factor that can influence reactivity.

In the context of the fluoroacetyl-CoA thioesterase FlK, the enzyme demonstrates a high degree of discrimination for its fluoroacetyl-CoA substrate over acetyl-CoA. acs.org This selectivity is attributed to the enzyme's ability to leverage the unique properties of fluorine to enhance the reaction rate. acs.org The recognition of the prochiral fluoromethyl group is critical for the deacylation step, indicating that the enzyme's active site recognizes the fluorine atom in both the formation and breakdown of the acyl-enzyme intermediate. acs.org

The conformational behavior of methyl 2-fluoropropionate has been studied, revealing the existence of different rotamers (cis and trans) whose stability is influenced by the solvent. researchgate.net This conformational flexibility could also impact how the molecule fits into and is oriented within an enzyme's active site, thereby affecting the stereoselectivity and kinetics of the enzymatic reaction.

Rational Design of Analogs for Targeted Enzyme Interactions

The rational design of enzyme variants and substrate analogs is a powerful strategy to modulate and understand enzyme-substrate interactions. For fluorinated compounds like this compound, designing analogs can help probe and exploit the specific interactions of the fluorine atom within an enzyme's active site.

Rational design strategies often involve making specific mutations in an enzyme to improve its properties, such as activity and enantioselectivity. nih.gov This can be guided by sequence alignments with homologous enzymes that possess desired characteristics. nih.gov For example, rational design has been successfully applied to engineer enzymes with enhanced activity towards non-native substrates. nih.gov

In the context of fluorinated substrates, rational active site engineering has been used to investigate challenging substrates and has led to the first synthesis of tertiary fluorides through biocatalytic C-C bond formation. escholarship.org By comparing the active sites of enzymes with and without the desired activity (e.g., defluorination), researchers can identify key amino acid residues for substitution. pnas.org This approach has been used to engineer a non-dehalogenating enzyme to gain dehalogenating activity. pnas.org

The design of substrate analogs can also be informed by understanding the interactions in a native enzyme-substrate pair. The insights gained from how the fluoroacetyl-CoA thioesterase FlK recognizes and processes its substrate can guide the development of fluorine-selective biocatalysts. acs.org By creating analogs of this compound with systematic structural modifications, it would be possible to map the steric and electronic requirements of the active sites of various enzymes, leading to the development of more effective and selective biocatalytic processes.

Future Research Directions and Emerging Applications

Development of Novel and More Sustainable Fluorination and Derivatization Strategies

Current research is focused on developing more sustainable and efficient methods for synthesizing (r)-Methyl 2-fluoropropionate and its derivatives. Traditional fluorination methods often involve harsh reagents and conditions. mdpi.com Modern approaches aim to overcome these limitations.

One promising area is the use of transition-metal-catalyzed fluorination. beilstein-journals.org Catalysts based on palladium, nickel, and copper have shown success in the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles. beilstein-journals.orgnih.gov For instance, palladium complexes with chiral ligands can achieve high enantioselectivities in the fluorination of α-cyanoacetates. beilstein-journals.org Another innovative strategy involves the use of elemental fluorine gas with a copper nitrate (B79036) catalyst, which presents a high-yield, greener alternative for producing fluorinated compounds. rsc.org

Sustainable derivatization strategies are also being explored. Derivatization refers to the process of transforming a chemical compound into a product of similar structure, called a derivative. For this compound, this includes reactions like nucleophilic substitution, hydrolysis, and reduction. evitachem.com Future research aims to perform these transformations using greener solvents, catalysts, and reaction conditions to minimize environmental impact. rsc.orgresearchgate.net

Expanding the Scope of Chiral Synthesis Applications in Medicinal and Agrochemical Chemistry

The unique properties of fluorine can enhance the biological activity and metabolic stability of molecules, making fluorinated compounds highly valuable in drug discovery and agrochemical development. evitachem.comacs.org this compound serves as a key chiral building block for introducing fluorine into these complex molecules. evitachem.comlookchem.comtandfonline.com

In medicinal chemistry, this compound is used to synthesize fluorinated analogues of existing drugs to improve their efficacy. evitachem.comlookchem.com For example, it is an intermediate in the production of the antipsychotic medication flupentixol. lookchem.com The demand for new fluorinated pharmaceuticals continues to drive research into novel applications of this compound. tandfonline.com

In the agrochemical industry, this compound is a vital component in the synthesis of herbicides like haloxyfop. lookchem.comlookchem.com The development of new, more effective, and environmentally benign pesticides and herbicides will likely expand the use of this chiral building block. Future work will focus on creating a wider range of structurally diverse and biologically active molecules derived from this compound. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction and Catalyst Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide deep insights into its properties and reactivity.

Structure-Activity Relationship (SAR) Prediction: SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological effects of new derivatives of this compound before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising predicted activities, saving time and resources. nih.gov

Catalyst Design: The enantioselective synthesis of this compound often relies on chiral catalysts. beilstein-journals.org Computational tools can be used to design new and more efficient catalysts. acs.org By modeling the transition states of the reaction, researchers can understand the factors that control enantioselectivity and use this knowledge to design catalysts that favor the formation of the desired (R)-enantiomer. acs.orgmdpi.com For example, density functional theory (DFT) calculations can be used to screen potential catalyst scaffolds and predict their performance. acs.org

Integration into Green Chemistry Methodologies for Sustainable Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The sustainable production of this compound is a key area of future research.

One approach is the use of selective direct fluorination with elemental fluorine, which has been shown to be a more environmentally benign method compared to traditional approaches. acsgcipr.org Researchers have used green metrics, such as Process Mass Intensity (PMI), to demonstrate the efficiency and low environmental impact of this method. rsc.orgacsgcipr.org

Another strategy is the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations. rsc.org Enzymatic methods often proceed under mild conditions and exhibit high selectivity, reducing the need for protecting groups and harsh reagents. rsc.orgmdpi.com The integration of these green chemistry methodologies will be crucial for the large-scale, sustainable production of this compound. researchgate.net

Exploration of New Biocatalytic Pathways for Selective Fluorination and Derivatization

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.org The use of enzymes for the synthesis and modification of this compound is a rapidly growing field of research.

Selective Fluorination: While direct enzymatic fluorination is still a challenge, researchers are exploring enzymes like fluorinases that can catalyze the formation of carbon-fluorine bonds. acsgcipr.org These enzymes operate under mild conditions and can introduce fluorine with high selectivity. acsgcipr.org

Enzymatic Deracemization and Derivatization: Enzymes, particularly lipases and esterases, are highly effective in the kinetic resolution of racemic mixtures of 2-fluoropropionic acid esters. mdpi.comscribd.com This allows for the separation of the desired (R)-enantiomer from the (S)-enantiomer. mdpi.com Furthermore, enzymes can be used for the selective derivatization of this compound. For example, lipases can catalyze the amidation of esters to form amides, which are important functional groups in many pharmaceuticals. rsc.org Recently, an integrated approach combining electrosynthesis and biocatalysis has been developed for the synthesis of chiral sulfur-based organofluorine compounds. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 146805-74-5 evitachem.com
Molecular Formula C4H7FO2 lookchem.com
Molecular Weight 106.10 g/mol nih.gov
Boiling Point 108 °C lookchem.com
Density 1.021 g/cm³ lookchem.com
Appearance Colorless liquid lookchem.com

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (R)-methyl 2-fluoropropionate?

The primary enantioselective synthesis involves nucleophilic fluorination of (S)-2-sulfonyloxypropionates using potassium fluoride (KF) under controlled conditions. This method leverages the stereochemical inversion during the SN2 mechanism to yield the (R)-enantiomer with >98% enantiomeric excess (ee) . Alternative approaches include enzymatic resolution of racemic mixtures or chiral auxiliary-mediated synthesis, though these methods often require additional purification steps to achieve high ee .

Q. How should researchers characterize the purity and stereochemical identity of this compound?

Key characterization methods include:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess.
  • NMR spectroscopy : 19F^{19}\text{F} NMR (δ ≈ -215 ppm for the fluorinated carbon) and 1H^{1}\text{H} NMR coupling patterns (e.g., splitting due to vicinal fluorine) .
  • Polarimetry : Specific rotation values (e.g., [α]D20[α]_D^{20} = +15.2° in chloroform) for stereochemical validation .
    For novel synthetic routes, elemental analysis and mass spectrometry (EI-MS) are mandatory to confirm molecular identity .

Q. What solvent systems and reaction conditions optimize the stability of this compound during storage?

The compound is prone to hydrolysis under basic or aqueous conditions. Store in anhydrous solvents (e.g., dichloromethane or THF) at -20°C under inert gas (N2_2 or Ar). Avoid prolonged exposure to light, as UV radiation can degrade the ester moiety .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic acyl substitution reactions?

The (R)-configuration sterically hinders nucleophilic attack at the carbonyl carbon, leading to slower reaction kinetics compared to non-fluorinated or racemic analogs. Computational studies (DFT) suggest the fluorine atom’s electronegativity increases the electrophilicity of the carbonyl group, but steric effects dominate in stereoselective transformations . Contrasting data exist: some reports indicate enhanced reactivity in fluorinated solvents (e.g., Li-ion battery electrolytes), where fluorine stabilizes transition states .

Q. What methodologies address contradictions in reported enantioselectivity for fluorination reactions of 2-hydroxypropionate precursors?

Discrepancies often arise from:

  • KF source purity : Anhydrous KF (≥99.9%) minimizes side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve fluoride ion solvation but may reduce stereoselectivity.
  • Temperature control : Reactions at -20°C favor SN2 pathways, while higher temperatures promote racemization .
    A stepwise optimization protocol using Design of Experiments (DoE) is recommended to balance these variables .

Q. How can this compound be applied as a chiral building block in radiopharmaceuticals?

The compound serves as a precursor for 18F^{18}\text{F}-labeled peptides in positron emission tomography (PET). Key steps include:

  • Radiosynthesis : React 4-nitrophenyl 2-fluoropropionate (NFP) with 18F^{18}\text{F}-fluoride in the presence of Kryptofix 222.
  • Purification : Solid-phase extraction (C18 cartridges) removes unreacted 18F^{18}\text{F} .
    Challenges include maintaining enantiopurity during rapid radiolabeling, which requires strict control of reaction time (<10 minutes) and temperature (25°C) .

Q. What analytical techniques resolve discrepancies in fluorinated ester reactivity observed in lithium-ion battery electrolytes?

Contradictory reports on conductivity enhancements in LiPF6_6/fluoroester electrolytes can be addressed via:

  • Temperature-dependent impedance spectroscopy : Identifies threshold temperatures where fluorine improves ion mobility (e.g., 47°C–70°C for ethyl 2-fluoropropionate) .
  • Molecular dynamics simulations : Clarify fluorine’s role in solvation shell structure and Li+^+ transport .

Methodological Best Practices

Q. How should researchers document synthetic procedures for reproducibility in chiral fluorinated ester synthesis?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental section : Include exact molar ratios, solvent drying methods, and purification techniques (e.g., column chromatography with silica gel 60, 230–400 mesh).
  • Supporting information : Provide raw NMR/FPLC data, including baseline resolution of enantiomer peaks .

Q. What statistical frameworks are appropriate for analyzing stereochemical outcomes in fluorination reactions?

Use the PICOT framework to structure hypothesis-driven studies:

  • Population : (S)-2-sulfonyloxypropionate precursors.
  • Intervention : Fluorination with KF/Kryptofix.
  • Comparison : Racemic vs. enantiopure products.
  • Outcome : Enantiomeric excess (%) quantified via chiral HPLC.
  • Time : Reaction kinetics over 0–24 hours .

Q. How can researchers validate the absence of racemization during derivatization of this compound?

Conduct time-course chiral HPLC analysis at critical steps (e.g., ester hydrolysis or amide coupling). Compare retention times with authentic (R)- and (S)-standards. For radiopharmaceutical applications, monitor radiochemical purity via radio-TLC .

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